
Application Notes and Protocols: Co-
immunoprecipitation of the PRC2 Complex

Following EED Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC EED degrader-1

Cat. No.: B8103547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily

responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with

transcriptional repression. The core of the PRC2 complex consists of the catalytic subunit

EZH2, and the structural components SUZ12 and EED. EED plays a crucial role in the integrity

and allosteric activation of the complex. The development of targeted protein degraders, such

as PROTACs (Proteolysis Targeting Chimeras), has provided a powerful tool to study the

function of individual protein subunits. Degradation of EED has been shown to induce the

subsequent degradation of other core PRC2 components, EZH2 and SUZ12, effectively

dismantling the complex.[1][2]

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the

PRC2 complex after the targeted degradation of the EED subunit. This procedure is essential

for researchers seeking to understand the residual protein-protein interactions and the

composition of any remaining sub-complexes after the loss of a key structural component. The

protocol is designed to be gentle to preserve potentially weak or transient interactions that may

occur in a destabilized complex.
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Impact of EED Degradation on PRC2 Complex
Integrity
Targeted degradation of EED, for instance by the chemical degrader UNC6852, leads to a

significant reduction in the protein levels of not only EED itself but also the other core PRC2

subunits, EZH2 and SUZ12.[3][4][5] This coordinated degradation highlights the

interdependence of the core components for their stability. Quantitative proteomic analysis

provides a global view of the changes in protein abundance following EED degradation.

Quantitative Analysis of PRC2 Subunit Abundance After
EED Degradation
The following table summarizes the quantitative proteomics data from a study where HeLa cells

were treated with the EED degrader UNC6852 (10 µM for 24 hours) compared to a DMSO

control. The data is derived from the publicly available ProteomeXchange dataset PXD016021,

associated with the publication by Potjewyd et al.
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Protein Gene Description

Log2 Fold
Change
(UNC6852 vs.
DMSO)

p-value

EED EED

Embryonic

Ectoderm

Development

-2.3 < 0.01

EZH2 EZH2

Enhancer Of

Zeste 2

Polycomb

Repressive

Complex 2

Subunit

-1.5 < 0.01

SUZ12 SUZ12

SUZ12

Polycomb

Repressive

Complex 2

Subunit

-0.8 > 0.05

RBBP4 RBBP4

RBBP4,

Chromatin

Remodeling

Factor

Not significantly

changed
> 0.05

RBBP7 RBBP7

RBBP7,

Chromatin

Remodeling

Factor

Not significantly

changed
> 0.05

Table 1: Quantitative Proteomics Analysis of PRC2 Subunits Following EED Degradation. This

table summarizes the changes in abundance of core PRC2 subunits after treatment with an

EED-targeted degrader. The data indicates a significant decrease in EED and EZH2 levels,

with a less pronounced effect on SUZ12.
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This section provides a detailed protocol for performing a co-immunoprecipitation experiment to

study the PRC2 complex after inducing EED degradation. Given the likely reduced abundance

and stability of the complex, this protocol incorporates modifications to a standard Co-IP

procedure to enhance the chances of successfully isolating any remaining PRC2 sub-

complexes.

Co-immunoprecipitation Protocol for PRC2 Complex
after EED Degradation
Objective: To immunoprecipitate the PRC2 complex (or its remnants) from cells treated with an

EED degrader, using an antibody against a remaining core subunit (e.g., EZH2 or SUZ12).

Materials:

Cells expressing endogenous PRC2 complex (e.g., HeLa, 293T)

EED degrader (e.g., UNC6852) and DMSO as a vehicle control

Antibody for immunoprecipitation (e.g., anti-EZH2 or anti-SUZ12, validated for IP)

Isotype control IgG from the same species as the IP antibody

Protein A/G magnetic beads

Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

EDTA, 0.5% NP-40 (or other mild detergent like Triton X-100), freshly supplemented with

protease and phosphatase inhibitor cocktails.

Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M

glycine, pH 2.5)

Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5

Phosphate-buffered saline (PBS)

Equipment: Cell culture incubator, centrifuge, magnetic rack, rotator/rocker, western blot

equipment.
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Procedure:

Cell Treatment:

Plate cells and grow to 70-80% confluency.

Treat cells with the EED degrader at the desired concentration and for the appropriate

time (e.g., 10 µM UNC6852 for 24 hours). Include a vehicle-treated (DMSO) control.

Cell Lysis (Gentle Lysis to Preserve Complex Integrity):

After treatment, wash cells twice with ice-cold PBS.

Add ice-cold Co-IP Lysis/Wash Buffer to the cells. Use a sufficient volume to ensure

complete lysis (e.g., 1 mL for a 10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional gentle vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

input sample.

Pre-clearing the Lysate (Optional but Recommended):

To reduce non-specific binding, add 20-30 µL of equilibrated Protein A/G magnetic beads

to the cleared lysate.

Incubate on a rotator for 1 hour at 4°C.

Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

Immunoprecipitation:

Set aside a small aliquot of the pre-cleared lysate (e.g., 50 µL) to serve as the "input"

control for western blot analysis.
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To the remaining lysate, add the immunoprecipitating antibody (e.g., anti-EZH2 or anti-

SUZ12). The optimal antibody concentration should be determined empirically, but a

starting point is 2-5 µg per 1 mg of total protein.

As a negative control, prepare a parallel sample with the same concentration of isotype

control IgG.

Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.

Capture of Immune Complexes:

Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-

antibody mixture (e.g., 30 µL of bead slurry).

Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-protein

complexes.

Washing:

Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard

the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash,

resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads

with the magnetic rack. These washing steps are crucial to remove non-specifically bound

proteins.

Elution:

After the final wash, remove all residual wash buffer.

Elute the immunoprecipitated proteins from the beads.

Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 µL of 1x Laemmli

sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Place on the magnetic

rack and collect the supernatant, which contains the eluted proteins.
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Non-denaturing Elution (for functional assays or mass spectrometry): Resuspend the

beads in a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature

with gentle agitation. Place on the magnetic rack and collect the supernatant.

Immediately neutralize the eluate with Neutralization Buffer if an acidic elution buffer

was used.

Analysis:

Analyze the eluted samples and the input control by SDS-PAGE and western blotting

using antibodies against the PRC2 subunits (EZH2, SUZ12, EED) and other potential

interactors.

Visualizations
The following diagrams illustrate the PRC2 complex and the experimental workflow for co-

immunoprecipitation after EED degradation.
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Caption: PRC2 complex and the effect of targeted EED degradation.
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Caption: Experimental workflow for Co-IP after EED degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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